REACTION_CXSMILES
|
[Na].Cl[C:3]1[NH:8][C:7](=[O:9])[C:6]([F:10])=[CH:5][N:4]=1.[CH2:11]([OH:15])[CH2:12][CH2:13][CH3:14]>>[CH2:11]([O:15][C:3]1[NH:8][C:7](=[O:9])[C:6]([F:10])=[CH:5][N:4]=1)[CH2:12][CH2:13][CH3:14] |^1:0|
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Name
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|
Quantity
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14.9 g
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Type
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reactant
|
Smiles
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ClC1=NC=C(C(N1)=O)F
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture is heated in a sealed tube at 140° to 150° C for 5 hours for reaction
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Duration
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5 h
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Type
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DISTILLATION
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Details
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The solvent is distilled off from the reaction mixture, 50 ml of water
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Type
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ADDITION
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Details
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is added to the residue
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Type
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CUSTOM
|
Details
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to separate out crystals, which
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Type
|
CUSTOM
|
Details
|
are recrystallized from ethanol
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Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC1=NC=C(C(N1)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.1 g | |
YIELD: PERCENTYIELD | 91.9% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |